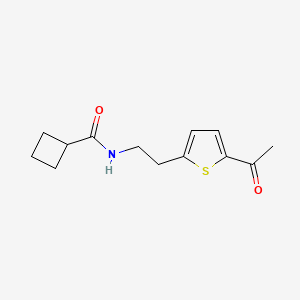
N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide is an organic compound that features a thiophene ring substituted with an acetyl group at the 5-position, an ethyl chain, and a cyclobutanecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is functionalized with an acetyl group at the 5-position. This can be achieved through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethyl Chain: The 5-acetylthiophene is then reacted with an appropriate ethylating agent to introduce the ethyl chain.
Formation of the Cyclobutanecarboxamide Moiety: The final step involves the reaction of the ethyl-substituted thiophene with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated thiophene derivatives
科学的研究の応用
N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It could be explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: The compound may find applications in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The acetylthiophene moiety may play a crucial role in binding to the target site, while the cyclobutanecarboxamide group may influence the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide: Unique due to the combination of a thiophene ring, an acetyl group, and a cyclobutanecarboxamide moiety.
5-Acetylthiophene: Lacks the ethyl chain and cyclobutanecarboxamide group.
Cyclobutanecarboxamide: Lacks the thiophene ring and acetyl group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-9(15)12-6-5-11(17-12)7-8-14-13(16)10-3-2-4-10/h5-6,10H,2-4,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFNSKLDPPPSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2445206.png)



![1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2445213.png)

![(2Z)-2-[(2-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2445216.png)
![3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione](/img/structure/B2445220.png)
![tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B2445221.png)

![N-(1-cyanocycloheptyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2445226.png)
![N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2445227.png)
![7-Fluoro-3-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2445228.png)
